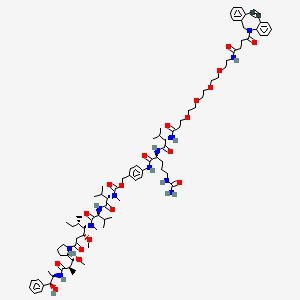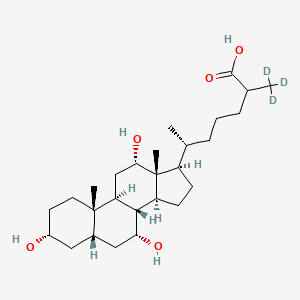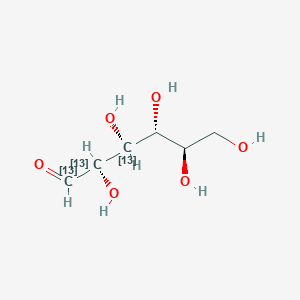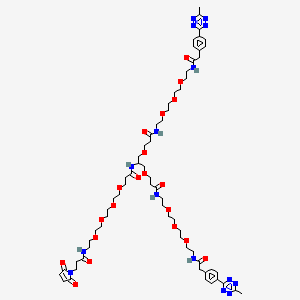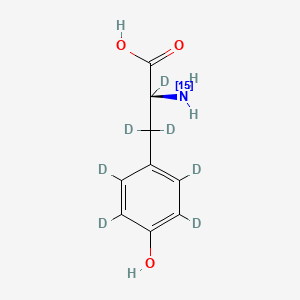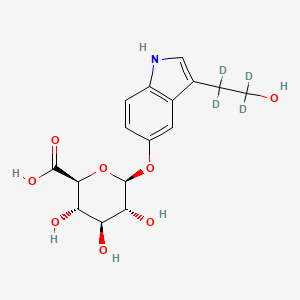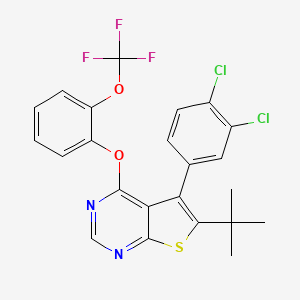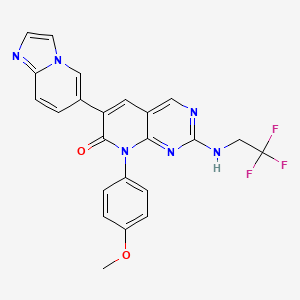
Mat2A-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mat2A-IN-2 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the production of S-adenosylmethionine (SAM), a critical methyl donor in various biological processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets the methionine salvage pathway.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure scalability and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Mat2A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
Mat2A-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the methionine salvage pathway and its regulation.
Biology: Investigates the role of MAT2A in cellular processes and its impact on cell growth and differentiation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with methionine adenosyltransferase 2A overexpression.
Industry: Utilized in the development of new drugs targeting the methionine salvage pathway.
Mecanismo De Acción
Mat2A-IN-2 inhibits methionine adenosyltransferase 2A by binding to its active site, preventing the formation of S-adenosylmethionine. This inhibition disrupts the methionine salvage pathway, leading to reduced methylation reactions and altered gene expression. The compound’s molecular targets include various methyltransferases and pathways involved in DNA, RNA, and protein methylation.
Comparación Con Compuestos Similares
Mat2A-IN-2 is unique in its high selectivity and potency as a methionine adenosyltransferase 2A inhibitor. Similar compounds include:
PF-9366: Another MAT2A inhibitor with a different binding mechanism.
AG-270: A first-in-class small molecule inhibitor of MAT2A, currently in clinical trials.
These compounds share similar targets but differ in their binding affinities, selectivity, and therapeutic potential, highlighting the uniqueness of this compound in its specific applications and effectiveness.
Propiedades
Fórmula molecular |
C23H17F3N6O2 |
|---|---|
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
6-imidazo[1,2-a]pyridin-6-yl-8-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H17F3N6O2/c1-34-17-5-3-16(4-6-17)32-20-15(11-28-22(30-20)29-13-23(24,25)26)10-18(21(32)33)14-2-7-19-27-8-9-31(19)12-14/h2-12H,13H2,1H3,(H,28,29,30) |
Clave InChI |
VIKZFHDLVLUENE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=C(C2=O)C4=CN5C=CN=C5C=C4)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


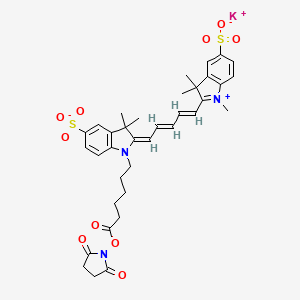
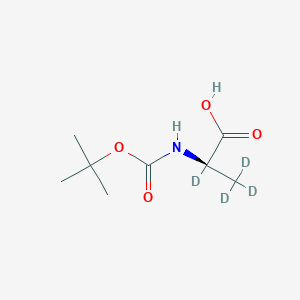
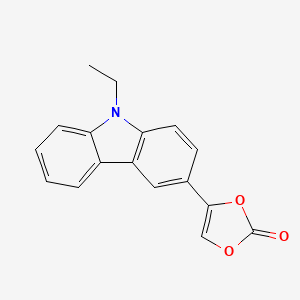
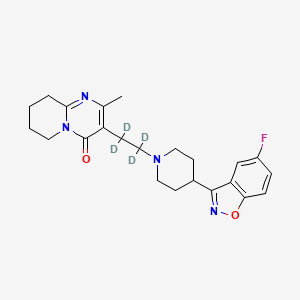
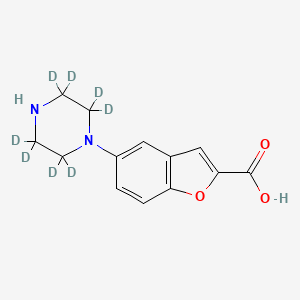
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
